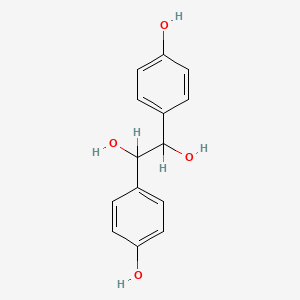








|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1>[OH-].[Na+]>[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]([OH:7])[CH:6]([C:5]2[CH:8]=[CH:9][C:2]([OH:1])=[CH:3][CH:4]=2)[OH:7])=[CH:4][CH:3]=1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
400 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C=O)C=C1
|
|
Name
|
|
|
Quantity
|
3500 mL
|
|
Type
|
solvent
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
silicone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
calomel
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
45 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
DISSOLUTION
|
|
Details
|
dissolution
|
|
Type
|
WAIT
|
|
Details
|
a temperature range between about 44° C and about 49° C over an 8-hour period
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to ambient temperatures
|
|
Type
|
CUSTOM
|
|
Details
|
removed from the cell
|
|
Type
|
WASH
|
|
Details
|
The cell was washed with water
|
|
Type
|
ADDITION
|
|
Details
|
the washings added to the product solution
|
|
Type
|
CUSTOM
|
|
Details
|
The volume of the combined product solution and washings was reduced to approximately 1,500 milliliters by evaporation in vacuo
|
|
Type
|
ADDITION
|
|
Details
|
The remaining solution was acidified to about pH 6.3 by the dropwise addition of acetic acid at the rate of 20 milliliters per minute
|
|
Type
|
ADDITION
|
|
Details
|
A total of 450 milliliters of acetic acid was added
|
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was cooled in an ice-water bath
|
|
Type
|
CUSTOM
|
|
Details
|
crystallization
|
|
Type
|
FILTRATION
|
|
Details
|
The precipitate was collected by suction filtration
|
|
Type
|
WASH
|
|
Details
|
washed with cold water
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=CC=C(C=C1)C(C(O)C1=CC=C(C=C1)O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 299 g | |
| YIELD: PERCENTYIELD | 74.1% | |
| YIELD: CALCULATEDPERCENTYIELD | 74% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |